2-Methoxy-4-(methylsulfanyl)butan-1-amine
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Overview
Description
2-Methoxy-4-(methylsulfanyl)butan-1-amine is an organic compound with the molecular formula C6H15NOS It is characterized by the presence of a methoxy group (-OCH3), a methylsulfanyl group (-SCH3), and an amine group (-NH2) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methylsulfanyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybutan-1-ol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide to form the intermediate 2-methoxy-4-(methylsulfanyl)butan-1-ol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(methylsulfanyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding 4-(methylsulfanyl)butan-1-amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 2-Methoxy-4-(methylsulfinyl)butan-1-amine, 2-Methoxy-4-(methylsulfonyl)butan-1-amine.
Reduction: 4-(Methylsulfanyl)butan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(methylsulfanyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the methoxy and methylsulfanyl groups can modulate its binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(methylsulfanyl)butan-1-ol
- 4-(Methylsulfanyl)butan-1-amine
- 2-Methoxybutan-1-amine
Uniqueness
2-Methoxy-4-(methylsulfanyl)butan-1-amine is unique due to the presence of both a methoxy and a methylsulfanyl group on the same butane backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methoxy-4-methylsulfanylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c1-8-6(5-7)3-4-9-2/h6H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNGUCXKHCOLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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